molecular formula C8H6Br2O2 B1272317 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone CAS No. 67029-74-7

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Cat. No. B1272317
CAS RN: 67029-74-7
M. Wt: 293.94 g/mol
InChI Key: FZIUHYVCSFQKFC-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Br2O2 . It is also known by other names such as 5-bromo-2-hydroxyphenacyl bromide, 2,5’-dibromo-2’-hydroxyacetophenone, and 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethan-1-one .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone is characterized by the presence of two bromine atoms, one carbonyl group, and one hydroxyl group . The compound has a molecular weight of 293.94 g/mol .


Chemical Reactions Analysis

The compound can participate in various organic synthesis reactions. It can be used as a reagent or intermediate in the synthesis of drugs, pesticides, and other organic compounds .


Physical And Chemical Properties Analysis

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone is a white crystalline solid with a melting point of about 40-42°C . It is soluble in ether, ethanol, and benzene, but insoluble in water . The compound has a molecular weight of 293.94 g/mol, and its exact mass is 293.87141 g/mol .

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: is utilized in the synthesis of various benzimidazole derivatives. These compounds have been studied for their potential pharmacological properties, including antimicrobial and anticancer activities. The substitutions on the phenyl part of the benzimidazole moiety, particularly at position 2, are crucial for the activity of these compounds .

Safety and Hazards

The compound is classified as having acute toxicity (Category 3, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit protein tyrosine phosphatase (ptp) , which plays a crucial role in cell growth, differentiation, mitotic cycle, and oncogenic transformation.

Mode of Action

If it indeed targets PTP like its analogs , it might bind to the active site of the enzyme, thereby inhibiting its activity and affecting signal transduction pathways.

Biochemical Pathways

Inhibition of ptp can impact multiple signaling pathways, including those involved in cell growth and differentiation .

Result of Action

If it acts as a PTP inhibitor, it could potentially alter cell growth and differentiation .

properties

IUPAC Name

2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIUHYVCSFQKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373587
Record name 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

CAS RN

67029-74-7
Record name 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5'-Dibromo-2'-hydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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